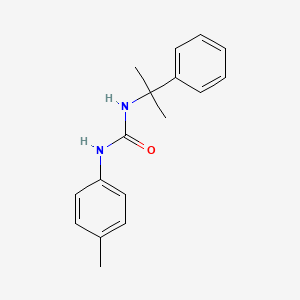
Daimuron
Overview
Description
Daimuron, also known as N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea, is a selective herbicide primarily used to control grass weeds in paddy rice fields. It belongs to the class of substituted urea herbicides and is known for its systemic conduction properties. This compound is particularly effective against weeds of the Cyperaceae family .
Mechanism of Action
Target of Action
Daimuron, also known as dymron or dimuron , is primarily used as a herbicide to control cyperaceous and annual grass weeds in paddy rice . .
Mode of Action
It is classified as a chloroacetanilide herbicide, a phenylurea herbicide, and a urea herbicide .
Biochemical Pathways
It has been suggested that this compound and similar compounds may act as safeners in rice plants by promoting degradation and/or metabolism of other herbicides .
Pharmacokinetics
It has been noted that this compound has a low aqueous solubility , which may impact its bioavailability and distribution in the environment.
Result of Action
As a herbicide, its primary effect is to inhibit the growth of target weeds, thereby improving the yield of crops such as rice .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of herbicides like this compound. Factors such as soil type, temperature, rainfall, and the presence of other chemicals can affect the herbicide’s effectiveness and persistence in the environment . .
Biochemical Analysis
Biochemical Properties
Daimuron plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is absorbed by plant roots and inhibits the elongation of roots and underground stems, thereby controlling the growth of the above-ground parts. This compound interacts with enzymes involved in cell division and elongation, disrupting the normal growth processes of sensitive plants. It is not a photosynthesis inhibitor, which sets it apart from other urea herbicides .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the elongation of roots and underground stems, which in turn affects the overall growth of the plant. This compound impacts cell signaling pathways by interfering with the normal hormonal signals that regulate cell division and elongation. It also affects gene expression by altering the transcription of genes involved in cell growth and development. Additionally, this compound influences cellular metabolism by disrupting the normal metabolic processes required for cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes involved in cell division and elongation, inhibiting their activity. This inhibition prevents the normal progression of the cell cycle, leading to stunted growth of the plant. This compound also affects gene expression by altering the transcription of genes involved in cell growth and development. The binding interactions of this compound with these biomolecules result in the inhibition of enzyme activity and changes in gene expression, ultimately leading to the herbicidal effects observed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under heating and ultraviolet light irradiation, but it can be hydrolyzed by boiling in 1 mol/L hydrochloric acid for 6 hours. In soil, the half-life of this compound is approximately 49 days, with 90% degradation occurring within 120 days. Long-term effects on cellular function observed in in vitro or in vivo studies include delayed growth and development of plants due to the inhibition of root and stem elongation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits the growth of sensitive plants without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including acute oral toxicity in male rats and mice. The acute oral LD50 of this compound in male rats is 4000 mg/kg, and in male mice, it is 6500 mg/kg. Chronic toxicity tests have shown no teratogenic, carcinogenic, or mutagenic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its absorption, distribution, and degradation. It interacts with enzymes and cofactors involved in the metabolic processes of plants, affecting metabolic flux and metabolite levels. This compound is absorbed by plant roots and transported to the site of action, where it inhibits the elongation of roots and underground stems. The metabolic pathways of this compound involve its conversion to inactive metabolites, which are eventually degraded and eliminated from the plant .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed by plant roots and transported to the site of action, where it exerts its herbicidal effects. This compound’s localization and accumulation within the plant are influenced by its interactions with transporters and binding proteins. These interactions facilitate the movement of this compound to the target sites, where it inhibits the elongation of roots and underground stems .
Subcellular Localization
The subcellular localization of this compound is primarily within the roots and underground stems of plants. It is absorbed by plant roots and transported to the site of action, where it inhibits the elongation of roots and underground stems. This compound’s activity and function are influenced by its localization within specific compartments or organelles. Targeting signals and post-translational modifications may direct this compound to these specific locations, enhancing its herbicidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daimuron can be synthesized through the reaction of α,α-dimethylbenzyl isocyanate with p-toluidine in solvents like toluene or chlorobenzene. This method is favored due to its mild reaction conditions, high yield, and the easy availability of raw materials .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous process of reacting 3-substituted dioxazolones with commercially available amines. This method is eco-friendly and scalable, allowing for the gram-scale preparation of this compound .
Chemical Reactions Analysis
Types of Reactions: Daimuron undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed by boiling in 1 mol/L hydrochloric acid for 6 hours.
Oxidation and Reduction: Specific details on oxidation and reduction reactions of this compound are limited, but it is known to be stable under heating and ultraviolet light irradiation.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (1 mol/L) under boiling conditions.
Stability: this compound is stable in a pH range of 2 to 10 and under ultraviolet light.
Major Products Formed: The primary product formed from the hydrolysis of this compound is its corresponding amine and isocyanate derivatives .
Scientific Research Applications
Daimuron has diverse applications in scientific research, including:
Agriculture: Used extensively as a herbicide to control grass weeds in crops like rice, wheat, and other cereals.
Pharmaceuticals: The synthesis method for this compound has been adapted for the preparation of anti-cancer drugs such as sorafenib.
Environmental Studies: High-purity reference materials of this compound are used for accurate residue analysis in food and environmental samples.
Comparison with Similar Compounds
Diuron: Another substituted urea herbicide with similar herbicidal properties.
Linuron: Known for its use in controlling broadleaf and grassy weeds.
Thidiazuron: Used as a defoliant in cotton farming.
Uniqueness of Daimuron: this compound is unique in its specific effectiveness against Cyperaceae family weeds and its systemic conduction properties. Unlike some other urea herbicides, this compound is not a photosynthesis inhibitor, making it effective in both light and dark conditions .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYRZQHKCHEXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058099 | |
| Record name | Daimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42609-52-9 | |
| Record name | Daimuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daimuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAIMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9676S9U11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does daimuron work as a herbicide?
A1: this compound primarily acts by inhibiting photosynthesis in susceptible plants. [] It disrupts the photosynthetic electron transport chain, ultimately leading to plant death. [] While it effectively controls a variety of weeds, it exhibits selectivity towards rice. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is an arylurea compound with the chemical name 1-(α,α-dimethylbenzyl)-3-p-tolylurea. []
Q3: How does this compound behave under paddy field conditions?
A3: this compound demonstrates a half-life of 15.2 days under submerged paddy conditions. [] Its movement in the paddy soil is influenced by water depth and leaching rates. []
Q4: How do structural changes to this compound affect its activity?
A4: Research on α-methylbenzylphenylureas, structural analogs of this compound, revealed that the (S)-enantiomers, particularly those containing halogens, exhibited enhanced relieving activity against bensulfuron-methyl injury in rice. [] Hydrophobicity, chirality, and substitution patterns significantly influenced their activity. []
Q5: Are there any challenges in formulating this compound?
A5: While not explicitly mentioned in the provided research, the development of flowable formulations for herbicides like this compound has been explored to improve application efficiency and minimize potential environmental impacts. []
Q6: What are the known toxicological effects of this compound?
A6: While this specific research collection doesn't delve into detailed toxicology, a study comparing the effects of different herbicides on benthic invertebrates found that the application of imazosulfuron · oxaziclomefone · clomeprop · this compound was associated with significantly lower Oligochaeta numbers compared to fields treated with dimethametryn · pyrazosulfuron-ethyl · pyriftalid · pretilachlor. [] This suggests potential differences in toxicity between herbicide combinations.
Q7: How does this compound enter water systems and what are the implications?
A7: this compound can be discharged from paddy fields through surface runoff, particularly after rainfall events. [] Studies around Lake Biwa, Japan, identified this compound loss rates ranging from 11.3% to 44.8%. [] Its concentration in water peaked after application periods (early to mid-May) coinciding with increased surface drainage from rainfall. [] Water management practices like intermittent irrigation and extended water holding periods are suggested to mitigate runoff. []
Q8: What factors influence this compound loss from paddy fields?
A8: Soil adsorption is a key factor influencing this compound loss. [] Research using multiple regression analysis indicated that soil adsorption constants played a more significant role than water solubility or Henry's law constant in predicting this compound loss in paddy fields. []
Q9: How is this compound typically analyzed in environmental samples?
A9: Liquid chromatography coupled with time-of-flight mass spectrometry (LC/TOF-MS) has been successfully employed for the simultaneous analysis of this compound and other pesticides in river water. [] This method offers high sensitivity, with a detection limit of 0.0034 ppb for this compound. [] On-line solid-phase extraction techniques can be integrated to streamline sample preparation for analyzing compounds with varying hydrophobicities like this compound. []
Q10: Are there alternative herbicides to this compound in rice cultivation?
A10: Research highlights the effectiveness of K-11451, a benzenesulfonylurea herbicide, for controlling weeds in submerged paddy conditions. [] Notably, a mixture of K-11451, mefenecet, and this compound provided broad-spectrum weed control without harming rice, suggesting its potential as a comprehensive herbicide solution. []
- Dimepiperate and this compound have shown potential in reducing rice injury caused by chloroacetanilide herbicides like pretilachlor. [, , ]
- Studies have explored the synthesis of this compound, aiming to improve its production process and environmental impact. []
- This compound is often studied in combination with other herbicides and safeners to enhance efficacy and mitigate crop damage. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
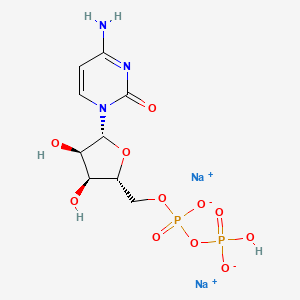
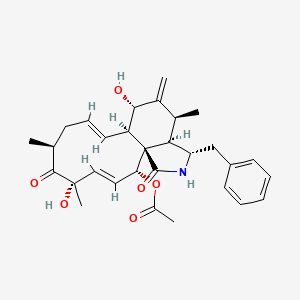
![(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B1669695.png)
![4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1669696.png)
![3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1669697.png)
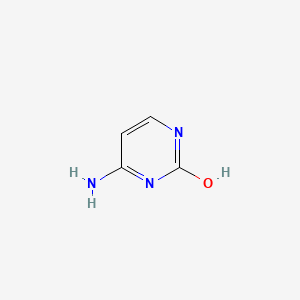

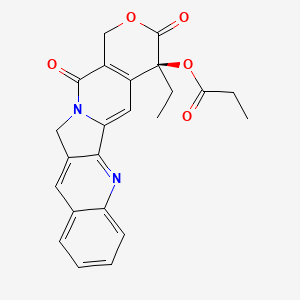

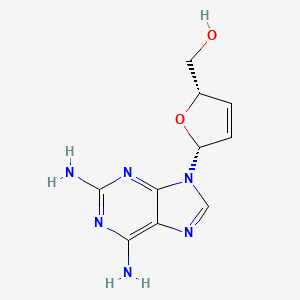
![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)
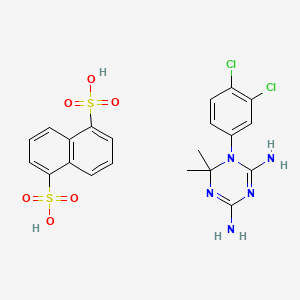
![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)

